2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine
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Overview
Description
2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine is a synthetic organic compound characterized by the presence of fluorine atoms and nitro groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde, acetone, and ammonium acetate.
Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions using nitric acid and sulfuric acid as nitrating agents.
Fluorination: The fluorine atoms are incorporated through electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one: Similar structure but lacks nitro groups.
2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a piperidine ring.
3-Allyl 2,6-bis(4-fluorophenyl)piperidine-4-one: Contains an allyl group instead of nitro groups.
Uniqueness
2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine is unique due to the presence of both fluorine atoms and nitro groups, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H19F2N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
2,6-bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine |
InChI |
InChI=1S/C19H19F2N3O4/c1-19(2)17(23(25)26)15(11-3-7-13(20)8-4-11)22-16(18(19)24(27)28)12-5-9-14(21)10-6-12/h3-10,15-18,22H,1-2H3 |
InChI Key |
OLWNCVCXQCBLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(NC(C1[N+](=O)[O-])C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)[N+](=O)[O-])C |
Origin of Product |
United States |
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